Product packaging for 2-(Methylsulfanyl)-N-phenylpropanamide(Cat. No.:CAS No. 54394-77-3)

2-(Methylsulfanyl)-N-phenylpropanamide

Cat. No.: B14634625
CAS No.: 54394-77-3
M. Wt: 195.28 g/mol
InChI Key: ISSKRHBLGBUSFI-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-phenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a methylsulfanyl group at the 2-position and an N-phenyl ring. This structural motif places it in a class of molecules researched for their potential as building blocks in medicinal chemistry and chemical synthesis. Compounds with similar N-phenylpropanamide structures are frequently investigated as intermediates in the development of pharmacologically active molecules or as key scaffolds in materials science . The methylsulfanyl (SCH3) moiety is a functional group of significant interest due to its potential as a metabolic precursor and its ability to be further modified, for example, through oxidation to sulfoxide or sulfone derivatives, which can alter the compound's electronic properties and biological activity . Researchers value this compound for exploring structure-activity relationships (SAR) and as a synthetic intermediate for constructing more complex molecules. As with all compounds of this nature, this compound is intended for research and development purposes in a controlled laboratory setting. It is strictly for in vitro applications and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NOS B14634625 2-(Methylsulfanyl)-N-phenylpropanamide CAS No. 54394-77-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54394-77-3

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-methylsulfanyl-N-phenylpropanamide

InChI

InChI=1S/C10H13NOS/c1-8(13-2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

InChI Key

ISSKRHBLGBUSFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC

Origin of Product

United States

Synthetic Methodologies for 2 Methylsulfanyl N Phenylpropanamide and Its Analogues

Direct Synthesis Routes

Direct synthesis routes focus on the construction of the final molecule in a limited number of steps, primarily by forming the amide bond as a key step and ensuring the correct placement of the methylsulfanyl group.

The formation of the N-phenylpropanamide core is most commonly achieved through amidation, a reaction that forms an amide bond between a carboxylic acid derivative and an amine. The Schotten-Baumann reaction, involving the reaction of an acyl chloride with an amine, is a widely used and efficient method. commonorganicchemistry.comfishersci.it In this context, 2-(methylthio)propanoyl chloride, the acid chloride derivative of 2-(methylthio)propanoic acid, is reacted with aniline (B41778) to yield 2-(Methylsulfanyl)-N-phenylpropanamide.

The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). commonorganicchemistry.comhud.ac.uk A non-nucleophilic base, for instance, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), is generally added to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. commonorganicchemistry.comhud.ac.uk

Alternative methods for activating the carboxylic acid for amidation exist, developed largely from peptide chemistry. fishersci.it These involve the use of coupling reagents to facilitate the reaction between the carboxylic acid and the amine without needing to first isolate the acyl chloride.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationActivator/AdditiveByproduct
DicyclohexylcarbodiimideDCC-Dicyclohexylurea (DCU)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHydroxybenzotriazole (HOBt)Water-soluble urea
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOP-Hexamethylphosphoramide
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU-Tetramethylurea

The methylsulfanyl (-SCH₃) group is typically introduced by using a precursor that already contains this functionality. The most direct approach involves utilizing 2-(methylthio)propanoic acid as the starting material for the amidation reaction described above. chemspider.com This ensures the thioether is correctly positioned at the alpha-carbon of the propanamide backbone.

An alternative, though less common, synthetic route would involve the nucleophilic substitution of a suitable leaving group at the alpha-position of an N-phenylpropanamide derivative. For example, reacting 2-bromo-N-phenylpropanamide with a methylthiolate source, such as sodium thiomethoxide (NaSCH₃), would also yield the target compound. This method, however, requires the prior synthesis of the halogenated amide precursor.

Synthesis of Precursor Molecules

The efficient synthesis of this compound relies heavily on the availability of its key precursor, 2-(methylthio)propanoic acid. chemspider.com This precursor can be synthesized through several established methods. A common approach is the nucleophilic substitution of 2-bromopropanoic acid with sodium thiomethoxide. The reaction involves the displacement of the bromide ion by the thiomethoxide nucleophile.

Another route involves the methylation of 2-mercaptopropanoic acid. Using a suitable methylating agent, such as iodomethane (B122720) or dimethyl sulfate, in the presence of a base, allows for the S-methylation of the thiol group to form the desired methylsulfanyl moiety. chemicalbook.com

Table 2: Representative Synthesis of 2-(methylthio)propanoic acid

Starting MaterialReagent(s)SolventGeneral Conditions
2-Bromopropanoic acidSodium thiomethoxide (NaSCH₃)EthanolStirring at room temperature
2-Mercaptopropanoic acid1. Sodium Hydroxide (B78521) (NaOH) 2. Iodomethane (CH₃I)Water/MethanolBasic conditions, followed by alkylation

Stereoselective Synthesis Approaches

As this compound contains a stereocenter at the C2 position, controlling the stereochemical outcome of the synthesis is often a critical objective, particularly for pharmaceutical applications. Stereoselective synthesis aims to produce a single enantiomer of the compound in high purity.

One established strategy for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed and can often be recovered.

For the synthesis of an enantiomerically enriched form of this compound, one could employ an Evans oxazolidinone auxiliary. The synthesis would proceed via the following general steps:

Acylation: The chiral oxazolidinone auxiliary is acylated with 2-bromopropanoyl chloride to form an N-acyl oxazolidinone.

Diastereoselective Substitution: The resulting chiral intermediate is then reacted with a methylthiolate source. The steric bulk of the auxiliary directs the incoming nucleophile to attack from the less hindered face, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage: The final step involves the cleavage of the auxiliary through aminolysis with aniline. This step not only removes the auxiliary but also forms the desired N-phenylpropanamide bond, yielding the enantiomerically enriched product.

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. mdpi.com Recent advances have focused on transition-metal catalyzed reactions for the formation of chiral C-N bonds. mdpi.comresearchgate.net

While a specific catalytic system for this compound may not be widely reported, analogous transformations suggest feasibility. For instance, a chiral transition metal complex (e.g., based on iridium, rhodium, or copper) could potentially catalyze the asymmetric amidation of a prochiral substrate. mdpi.comnih.gov Such a strategy could involve the enantioselective C-H amidation at the alpha-position of a suitable precursor, or an asymmetric conjugate addition of a thiol to an α,β-unsaturated amide, followed by methylation. These advanced methods represent a frontier in the stereoselective synthesis of complex amides. researchgate.net

Table 3: Potential Catalytic Systems for Asymmetric Amide Synthesis

Metal CenterChiral Ligand TypePotential Application
Rhodium (Rh)Chiral Phosphine Ligands (e.g., BINAP)Asymmetric Hydrogenation, C-H functionalization
Iridium (Ir)Chiral Carboxylic Acids, Cp* LigandsEnantioselective C-H Amidation
Copper (Cu)BOX, PyBox LigandsAsymmetric Alkylation, Amination

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound and its analogues often involve multi-step sequences to introduce structural diversity and complexity. These methods go beyond simple amide bond formation, incorporating reactions that modify the core structure to generate a library of related compounds.

Multi-step Chemical Modifications for Derivatization

The derivatization of this compound can be achieved through a variety of multi-step chemical modifications, targeting different parts of the molecule. These modifications are crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the effects of different functional groups on the compound's properties.

One common approach involves the modification of the N-phenyl ring. For instance, electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro groups, halogens, or alkyl groups onto the phenyl ring. These reactions are typically carried out in a step-wise manner, often requiring protection of the amide nitrogen to prevent side reactions. Subsequent reduction of a nitro group to an amine, followed by diazotization and substitution, can lead to a wide array of derivatives.

Another key site for derivatization is the methylsulfanyl group. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can significantly alter the electronic and steric properties of the molecule. These oxidations are typically performed using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions can be controlled to selectively yield either the sulfoxide or the sulfone.

Furthermore, the propanamide backbone itself can be modified. For example, alkylation at the α-carbon can be achieved by deprotonation with a strong base followed by reaction with an alkyl halide. This allows for the introduction of various alkyl or functionalized chains.

A representative multi-step derivatization is outlined below, showcasing the synthesis of a hypothetical analogue.

Table 1: Exemplary Multi-step Synthesis of a Derivatized Analogue

StepReactantsReagents and ConditionsProduct
1This compoundHNO₃, H₂SO₄2-(Methylsulfanyl)-N-(4-nitrophenyl)propanamide
22-(Methylsulfanyl)-N-(4-nitrophenyl)propanamideH₂, Pd/C, EthanolN-(4-Aminophenyl)-2-(methylsulfanyl)propanamide
3N-(4-Aminophenyl)-2-(methylsulfanyl)propanamideNaNO₂, HCl; then CuBrN-(4-Bromophenyl)-2-(methylsulfanyl)propanamide
4N-(4-Bromophenyl)-2-(methylsulfanyl)propanamidem-CPBA (1 equiv), CH₂Cl₂N-(4-Bromophenyl)-2-(methylsulfinyl)propanamide

Rearrangement Reactions in Synthetic Pathways

Rearrangement reactions represent a powerful tool in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors in a single, often atom-economical, step. While specific examples for the direct synthesis of this compound using rearrangement reactions are not extensively documented in readily available literature, analogous transformations in the synthesis of N-aryl amides provide a conceptual framework.

For instance, the Beckmann rearrangement of ketoximes is a classic method for the synthesis of amides. A hypothetical route to an analogue of this compound could involve the synthesis of an appropriately substituted ketoxime followed by acid-catalyzed rearrangement.

Another relevant class of reactions includes sigmatropic rearrangements. For example, the Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allylic trichloroacetimidate, is a well-established method for the stereoselective synthesis of allylic amines, which can be precursors to chiral amides. The application of such a strategy could provide stereocontrolled access to chiral analogues of the target compound.

The Chapman rearrangement, which involves the thermal rearrangement of N-aryl iminoesters to N,N-diaryl amides, could also be envisioned as a potential, albeit less direct, route to certain N-phenylpropanamide derivatives. The successful application of these rearrangement strategies would depend on the careful design of the starting materials to favor the desired bond migrations and produce the target amide structure.

Purification and Isolation Techniques

The purification and isolation of this compound and its analogues are critical steps to ensure the removal of impurities, by-products, and unreacted starting materials. Chromatographic methods are predominantly used for this purpose.

Chromatographic Methods (e.g., Silica (B1680970) Gel Flash Column Chromatography)

Silica gel flash column chromatography is a widely used and effective technique for the purification of moderately polar organic compounds like N-phenylpropanamides. nih.gov The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase (eluent).

The choice of eluent is crucial for achieving good separation. A common starting point for amides is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is gradually increased to elute compounds with stronger interactions with the silica gel. For N-phenylpropanamides, a gradient elution starting from a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration is often effective.

Table 2: Typical Conditions for Silica Gel Flash Column Chromatography of N-Phenylpropanamide Derivatives

ParameterCondition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Gradient of Ethyl Acetate in Hexane (e.g., 5% to 50%)
DetectionUV light (254 nm) or staining (e.g., potassium permanganate)
Sample LoadingDry loading (adsorbed onto silica) or wet loading (dissolved in a minimal amount of eluent)

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. The separation of these enantiomers is often necessary for pharmacological studies, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for the analytical and preparative separation of enantiomers. uva.nl

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including amides.

The mobile phase in chiral HPLC typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol. The choice of the modifier and its concentration can significantly impact the resolution of the enantiomers.

Table 3: Illustrative Chiral HPLC Conditions for Enantiomer Resolution

ParameterCondition
ColumnChiral stationary phase (e.g., cellulose or amylose-based)
Mobile PhaseHexane/Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
TemperatureAmbient

The development of a successful chiral HPLC method often requires screening of different chiral columns and mobile phase compositions to achieve optimal separation.

Reactivity and Mechanistic Investigations of 2 Methylsulfanyl N Phenylpropanamide

Electrophilic Character of the Propanamide Carbonyl

The carbonyl group (C=O) is a defining feature of the propanamide structure, and its carbon atom is a key electrophilic site. The significant difference in electronegativity between carbon and oxygen results in a polarized double bond, with the oxygen atom bearing a partial negative charge and the carbonyl carbon bearing a partial positive charge. This polarization makes the carbonyl carbon susceptible to attack by nucleophiles.

Nucleophilic Attack Sites and Reaction Pathways

The primary site for nucleophilic attack on 2-(Methylsulfanyl)-N-phenylpropanamide is the electrophilic carbonyl carbon. Reactions typically proceed via a nucleophilic acyl substitution mechanism. This pathway involves the initial attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org This intermediate is transient and will subsequently collapse. The outcome depends on the reaction conditions and the nature of the nucleophile. Typically, the carbon-nitrogen bond is cleaved, leading to the expulsion of the aniline (B41778) moiety as a leaving group.

While the carbonyl carbon is the main electrophilic center, the sulfur atom of the methylsulfanyl group possesses lone pairs of electrons, allowing it to act as a nucleophilic center in certain contexts, such as in reactions with strong electrophiles. However, in the majority of reactions involving nucleophiles, the carbonyl carbon is the favored site of interaction.

Oxidation Reactions of the Methylsulfanyl Moiety

The methylsulfanyl (-SCH₃) group is susceptible to oxidation. The sulfur atom in a thioether is in a low oxidation state and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. youtube.comresearchgate.net This transformation significantly alters the polarity and chemical properties of the molecule.

The reaction proceeds in two stages:

Oxidation to Sulfoxide: Treatment with one equivalent of a mild oxidizing agent converts the methylsulfanyl group to a methylsulfinyl group, yielding 2-(Methylsulfinyl)-N-phenylpropanamide.

Oxidation to Sulfone: The use of a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to a sulfone, resulting in the formation of 2-(Methylsulfonyl)-N-phenylpropanamide. organic-chemistry.org

The nucleophilic character of the sulfur atom is central to the mechanism, where it attacks the electrophilic oxygen of the oxidant. youtube.comnih.gov A variety of reagents can accomplish this transformation, with selectivity for the sulfoxide or sulfone often being controlled by the choice of reagent and reaction stoichiometry. acsgcipr.orgnih.gov

Table 1: Common Reagents for Thioether Oxidation
ReagentTypical ProductConditions
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneOften requires a catalyst (e.g., TS-1) or acidic medium (e.g., acetic acid) for efficient reaction. Stoichiometry controls the product. nih.govrsc.org
Meta-chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneA versatile and common reagent. One equivalent typically yields the sulfoxide, while two or more equivalents lead to the sulfone.
Sodium Periodate (NaIO₄)SulfoxideA mild and selective reagent for the conversion of sulfides to sulfoxides.
Potassium Permanganate (KMnO₄)SulfoneA strong oxidizing agent that typically oxidizes sulfides directly to sulfones.

Thionation Reactions to Thioamide Analogues

The carbonyl oxygen of the amide can be replaced with a sulfur atom in a process known as thionation, yielding the corresponding thioamide, 2-(Methylsulfanyl)-N-phenylpropanethioamide. This transformation is significant as thioamides are valuable intermediates in the synthesis of sulfur-containing heterocycles and serve as bioisosteres of amides.

The most common reagents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgresearchgate.net The mechanism of thionation with Lawesson's reagent is generally understood to involve the dissociation of the reagent into a reactive dithiophosphine ylide intermediate. mdpi.comwikipedia.org This intermediate then undergoes a [2+2] cycloaddition with the amide carbonyl group to form a four-membered thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a stable P=O bond, results in the desired thioamide. organic-chemistry.orgmdpi.comacs.org Amides are known to be more reactive towards Lawesson's reagent than esters. acs.org

Table 2: Representative Thionation Reagents and Conditions
ReagentTypical SolventTypical Temperature
Lawesson's ReagentToluene, XyleneReflux
Phosphorus Pentasulfide (P₄S₁₀)Pyridine (B92270), TolueneReflux
Davy's ReagentTHF, TolueneRoom Temp to Reflux

Mechanistic Studies using Radical Traps

To determine whether a reaction proceeds through a radical pathway, chemists employ radical traps. These are molecules that can react with and intercept short-lived radical intermediates, forming a stable product that can be detected, thereby providing evidence for the radical mechanism. csbsju.edu Common radical traps include stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and compounds susceptible to radical addition, such as nitrones used in spin trapping experiments. csbsju.edunih.gov

In the context of this compound, if a reaction (e.g., a novel oxidation or C-H functionalization) were suspected to involve radical intermediates, a radical trapping experiment would be a key mechanistic probe. The addition of a trap like TEMPO to the reaction mixture would be expected to inhibit the reaction or lead to the formation of a stable adduct between the proposed radical intermediate and the trap. csbsju.edu The detection of this adduct, often by mass spectrometry, would serve as strong evidence for the proposed radical pathway. researchgate.netacs.org

Catalyst-Mediated Transformations and Reaction Mechanisms

Catalysis can be employed to enhance the reactivity of this compound and enable transformations that are otherwise difficult. Catalysts can function by activating the amide, the reacting partner, or both.

Acid Catalysis: Protic or Lewis acids can protonate or coordinate to the carbonyl oxygen, respectively. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This is a common strategy for promoting amide hydrolysis or transamidation reactions.

Base Catalysis: Strong bases can deprotonate the N-H bond of the amide (if it were a primary or secondary amide without the N-phenyl group) or, more commonly, generate a more potent nucleophile for attacking the carbonyl group.

Transition Metal Catalysis: While the saturated backbone of this compound limits many common cross-coupling reactions, transition metals could potentially catalyze C-H activation or other transformations. For instance, nickel-catalyzed methods have been developed for the conversion of amides to other functional groups, proceeding through activation of the C-N bond. nih.gov Biocatalytic methods using enzymes also represent a growing field for amide bond formation and cleavage under mild conditions. rsc.org

Hydrolysis Pathways

Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. For this compound, hydrolysis would yield 2-(methylsulfanyl)propanoic acid and aniline.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comacs.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. acs.org A series of proton transfers follows, converting the amino group into a better leaving group (anilinium ion), which is then expelled upon reformation of the carbonyl double bond. youtube.comkhanacademy.orgyoutube.com The final products are 2-(methylsulfanyl)propanoic acid and the anilinium salt.

Base-Promoted Hydrolysis: This reaction is promoted rather than catalyzed because a full equivalent of base is consumed. libretexts.org A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step to form a tetrahedral intermediate. chemistrysteps.combyjus.comacs.org This intermediate then collapses, ejecting the phenylamide anion, which is a very poor leaving group. This step is generally unfavorable but is driven forward by the subsequent irreversible acid-base reaction where the strongly basic phenylamide anion deprotonates the newly formed carboxylic acid. libretexts.orgchemistrysteps.com This results in a carboxylate salt and aniline. An acidic workup is required to protonate the carboxylate and obtain the final 2-(methylsulfanyl)propanoic acid.

Structural Elucidation and Spectroscopic Characterization of 2 Methylsulfanyl N Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the atomic and molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity of atoms, their spatial arrangement, and the dynamic processes occurring within the molecule.

Proton (¹H) NMR spectroscopy would be the initial and most fundamental step in the structural analysis of 2-(Methylsulfanyl)-N-phenylpropanamide. This technique identifies the different chemical environments of hydrogen atoms (protons) within the molecule. Based on its structure, a hypothetical ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton.

The key proton environments in this compound are:

Phenyl Protons: The protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.0 and 7.6 ppm. The splitting pattern would depend on the substitution pattern and the coupling between adjacent protons.

Amide Proton (N-H): The amide proton signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It would likely appear in the region of δ 8.0-9.5 ppm.

Methine Proton (CH): The proton on the carbon adjacent to the carbonyl group and the sulfur atom would appear as a quartet, assuming coupling to the adjacent methyl group protons. Its chemical shift would be influenced by the neighboring electron-withdrawing groups.

Methylsulfanyl Protons (S-CH₃): The three protons of the methyl group attached to the sulfur atom would give rise to a sharp singlet, as there are no adjacent protons to couple with. This signal is typically found in the upfield region of the spectrum.

Methyl Protons (CH-CH₃): The protons of the methyl group on the propanamide backbone would appear as a doublet, due to coupling with the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl-H 7.0 - 7.6 Multiplet
Amide N-H 8.0 - 9.5 Broad Singlet
Methine CH 3.5 - 4.0 Quartet
Methylsulfanyl S-CH₃ 2.0 - 2.5 Singlet

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The expected signals for the carbon skeleton are:

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the downfield region of the spectrum, around δ 170-175 ppm.

Phenyl Carbons: The carbons of the phenyl ring would show multiple signals in the aromatic region (δ 120-140 ppm). The carbon atom attached to the nitrogen (ipso-carbon) would have a distinct chemical shift from the ortho, meta, and para carbons.

Methine Carbon (CH): The carbon atom bonded to the sulfur and the carbonyl group would be found in the midfield region.

Methylsulfanyl Carbon (S-CH₃): The carbon of the methyl group attached to sulfur would appear in the upfield region.

Methyl Carbon (CH-CH₃): The carbon of the other methyl group would also be located in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl C=O 170 - 175
Phenyl C-ipso 135 - 140
Phenyl C-ortho, C-meta, C-para 120 - 130
Methine CH 45 - 55
Methylsulfanyl S-CH₃ 15 - 20

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes within a molecule, such as conformational changes or restricted bond rotation. In this compound, the rotation around the amide C-N bond is known to be restricted due to the partial double bond character. This can lead to the existence of different conformers (rotamers) at lower temperatures.

A VT-NMR study would involve acquiring NMR spectra at different temperatures. At low temperatures, where the rotation around the amide bond is slow on the NMR timescale, separate signals for the different conformers might be observed. As the temperature is increased, the rate of rotation increases, and the separate signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier for this rotational process.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected by chemical bonds. This is crucial for determining the three-dimensional structure and conformation of a molecule in solution.

For this compound, a NOESY experiment could reveal through-space correlations between:

The amide N-H proton and the protons on the phenyl ring.

The methine proton and the protons of the methylsulfanyl group.

The protons of the two methyl groups if they are spatially close in a particular conformation.

Isotopic labeling involves the selective replacement of an atom with one of its isotopes, most commonly ¹³C for carbon and ¹⁵N for nitrogen, to aid in NMR analysis. While typically used for larger biomolecules, it can also be applied to smaller molecules to resolve overlapping signals or to probe specific atomic interactions.

In the context of this compound, selective ¹³C labeling of the carbonyl carbon could be used to enhance its signal in the ¹³C NMR spectrum, which can sometimes be weak. Similarly, ¹⁵N labeling of the amide nitrogen would allow for ¹H-¹⁵N correlation experiments, which could provide more precise information about the electronic environment of the amide group. Isotopic labeling of the methylsulfanyl group could also be used to study its interactions and dynamics more specifically. The use of sulfur's NMR-active isotope, ³³S, is generally challenging due to its low natural abundance and quadrupolar nature, making it less common in routine NMR studies of small molecules. reddit.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups:

N-H Stretch: A sharp absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹ associated with the C-H stretching vibrations of the phenyl ring.

C-H Stretch (Aliphatic): Bands in the range of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the methyl and methine groups.

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl stretching vibration in a secondary amide. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II): An absorption band in the region of 1510-1570 cm⁻¹ arising from the N-H bending vibration coupled with C-N stretching.

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching vibrations within the phenyl ring.

C-S Stretch: A weaker absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-S stretching vibration of the thioether group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretch ~3300
C-H (Aromatic) Stretch >3000
C-H (Aliphatic) Stretch 2850 - 3000
C=O (Amide I) Stretch 1650 - 1680
N-H (Amide II) Bend 1510 - 1570
C=C (Aromatic) Stretch 1450 - 1600

Note: These are typical ranges and the exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Identification of Amide Linkages and Functional Groups

The presence of the amide linkage and other key functional groups in this compound would be definitively identified using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In IR spectroscopy, the amide group presents several characteristic absorption bands. The most prominent of these is the C=O stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. Another key indicator is the N-H stretching vibration of the secondary amide, which gives rise to a sharp band at approximately 3300 cm⁻¹. Additionally, the N-H bending vibration, often referred to as the amide II band, would appear around 1550 cm⁻¹. The presence of the methylsulfanyl (-SCH₃) group would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and a C-S stretching vibration, which is typically weaker and found in the 800-600 cm⁻¹ region. The phenyl group would exhibit characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ range.

¹³C NMR spectroscopy would provide complementary information. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 170-180 ppm. The carbons of the phenyl ring would appear between δ 120 and 140 ppm. The carbon of the methyl group in the methylsulfanyl moiety would be found in the upfield region, typically around δ 15-25 ppm.

Vibrational Mode Analysis

A detailed vibrational mode analysis, often aided by computational methods such as Density Functional Theory (DFT) calculations, would allow for the assignment of each observed band in the IR and Raman spectra to specific molecular motions. For this compound, these vibrations would include stretching, bending, wagging, and twisting of the various bonds and functional groups.

Key vibrational modes would include:

Amide A (N-H stretch): A high-frequency stretching vibration.

Amide I (C=O stretch): Primarily carbonyl stretching, a strong and characteristic band.

Amide II (N-H bend and C-N stretch): A mixed vibration sensitive to conformation.

C-S Stretch: Associated with the methylsulfanyl group.

Aromatic C-H and C=C Stretches: Characteristic of the phenyl ring.

Aliphatic C-H Stretches: From the methyl and methine groups of the propanamide backbone.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Molecular Weight Confirmation (LCMS, HRMS)

Liquid Chromatography-Mass Spectrometry (LCMS) would be employed to determine the molecular weight of this compound. In electrospray ionization (ESI) mode, the compound would typically be observed as a protonated molecule, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula, C₁₀H₁₃NOS.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z

Note: This is a theoretical value and would need to be confirmed by experimental data.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation of the protonated molecule. The fragmentation pathways provide valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond.

Common fragmentation pathways for N-phenylamides include the loss of the N-phenylpropanamide moiety or parts thereof. The thioether linkage could also be a site of fragmentation. A plausible fragmentation pattern would involve the initial cleavage of the amide bond, leading to the formation of an anilinium ion or related fragments. Another possibility is the loss of the methylsulfanyl group. Detailed analysis of the masses of the fragment ions would allow for the reconstruction of the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by the absorptions of the phenyl group and the amide chromophore. The phenyl ring typically exhibits a strong absorption band (π → π* transition) around 200-220 nm and a weaker band (n → π* transition) around 250-270 nm. The amide group also has a π → π* transition below 200 nm and a weaker n → π* transition around 210-230 nm. The presence of the sulfur atom as a heteroatom may cause a slight bathochromic (red) shift in the absorption maxima.

X-ray Crystallography and Crystal Structure Analysis

While specific crystallographic data for this compound is not available, analysis of a related compound, N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide, reveals key structural features that might be analogous. In the crystal structure of this related molecule, the sulfur atom of the methylsulfanyl group is involved in an intramolecular hydrogen bond with the amide hydrogen atom. The crystal packing is often stabilized by intermolecular hydrogen bonds. nih.gov

A crystallographic analysis of this compound would determine the planarity of the amide group, the torsion angles describing the orientation of the phenyl ring and the methylsulfanyl group relative to the propanamide backbone, and the packing of the molecules in the crystal lattice.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Determination of Molecular Geometry and Bond Parameters

The precise three-dimensional arrangement of atoms and the distances and angles between them in this compound are fundamental to understanding its chemical behavior. These parameters are typically determined with high accuracy using single-crystal X-ray diffraction.

Table 1: Representative Bond Parameters in Thioether and Amide Containing Compounds

Bond Type Typical Bond Length (Å) Typical Bond Angle (°)
S-C(sp³) 1.79 - 1.81 C-S-C: ~99
S-C(sp²) 1.75 - 1.77
C=O 1.23 - 1.25
C-N (amide) 1.32 - 1.34

Note: The data in this table is representative of similar functional groups and not specific experimental values for this compound.

Analysis of Crystal Packing Effects and Intermolecular Interactions

In the solid state, molecules of this compound arrange themselves in a highly ordered three-dimensional lattice. The specific arrangement, or crystal packing, is dictated by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the crystal's stability and physical properties.

Hirshfeld Surface Analysis for Interatomic Contacts

To quantitatively and qualitatively analyze the intermolecular interactions within the crystal lattice of this compound, Hirshfeld surface analysis is a powerful tool. This method maps the regions of close contact between neighboring molecules in the crystal.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates that of the surrounding molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular interactions can be visualized. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds.

Table 2: Common Interatomic Contacts and Their Typical Contributions from Hirshfeld Surface Analysis of Organic Molecules

Interaction Type Typical Contribution (%)
H···H 30 - 70
O···H / H···O 10 - 40
C···H / H···C 10 - 25
S···H / H···S 2 - 10

Note: These percentages are illustrative and the actual contributions for this compound would depend on its specific crystal packing.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

This compound possesses a chiral center at the second carbon of the propanamide chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is crucial in fields such as pharmacology. americanlaboratory.com Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for this purpose. biotools.usnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. biotools.us The resulting VCD spectrum shows both positive and negative bands, creating a unique fingerprint for a specific enantiomer. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum calculated using quantum chemistry methods, such as Density Functional Theory (DFT). americanlaboratory.com

If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum for the R-enantiomer, then the sample is assigned the R-configuration. If the experimental spectrum is a mirror image of the calculated R-spectrum, the sample is assigned the S-configuration. americanlaboratory.com This non-destructive technique is particularly valuable when obtaining single crystals suitable for X-ray diffraction is challenging. americanlaboratory.combiotools.us The accuracy of the prediction can be influenced by factors such as solvent effects and the presence of multiple conformers in solution, which must be accounted for in the theoretical calculations. schrodinger.com

Computational and Theoretical Investigations of this compound

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound are not publicly available. While extensive research employing Density Functional Theory (DFT) and other computational methods exists for structurally related or similarly named compounds, the specific findings required to populate the requested detailed outline for this compound could not be located.

General principles of the requested analytical methods are well-established in computational chemistry. For instance, DFT is a standard method for investigating molecular properties. nih.govmdpi.com Geometry optimization is used to find the most stable molecular structure, while analyses like Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) mapping provide insights into reactivity, charge distribution, and potential interaction sites. mdpi.comresearchgate.netchemrxiv.org Vibrational frequency calculations are routinely correlated with experimental spectroscopic data like FT-IR and Raman to confirm structural assignments.

However, without specific studies on this compound, it is not possible to provide the detailed, data-driven article as requested. The generation of specific data tables for bond lengths, angles, HOMO-LUMO energy gaps, NBO interactions, MEP values, or vibrational frequencies would be speculative and scientifically inaccurate.

Further computational research focused specifically on this compound is required to generate the detailed findings for the outlined sections.

Computational and Theoretical Investigations of 2 Methylsulfanyl N Phenylpropanamide

Density Functional Theory (DFT) Studies

Prediction of Non-linear Optical (NLO) Properties

There is currently no available research detailing the non-linear optical (NLO) properties of 2-(Methylsulfanyl)-N-phenylpropanamide. Theoretical prediction of NLO properties typically involves quantum chemical calculations, such as Density Functional Theory (DFT), to determine parameters like polarizability (α) and first (β) and second (γ) hyperpolarizabilities. These calculations would elucidate the molecule's potential for applications in optoelectronics and photonics by assessing its ability to alter the properties of light. Such studies often correlate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, with the NLO response.

Energy Framework Calculations for Molecular Interactions

No studies reporting energy framework calculations for this compound were found. This type of analysis is used to understand the intermolecular interactions that govern the crystal packing of a compound. By calculating the electrostatic, polarization, dispersion, and repulsion energies between molecular pairs, it is possible to visualize the topology and strength of the forces holding the crystal lattice together. These frameworks help in comprehending the stability and physical properties of the crystalline solid, with dispersion forces often playing a dominant role in the cohesion of molecular crystals.

Molecular Dynamics (MD) Simulations

Specific molecular dynamics (MD) simulations for this compound are not documented in available scientific literature. MD simulations are powerful computational methods used to study the physical movement of atoms and molecules over time.

Quantitative Structure-Property Relationships (QSPR) Modeling

No QSPR models specifically developed for or including this compound have been reported. QSPR modeling is a computational approach that correlates the structural features of molecules (described by molecular descriptors) with their physicochemical properties. A QSPR study would enable the prediction of various properties of this compound and its derivatives without the need for experimental measurement, thereby facilitating the rational design of molecules with desired characteristics.

Electrochemical Studies (e.g., Voltammetric Profiles)

There is no available data on the electrochemical properties or voltammetric profiles of this compound. Electrochemical studies, such as cyclic voltammetry, would provide information about the oxidation and reduction potentials of the compound. This data is valuable for understanding its electronic properties, reactivity, and potential applications in areas like sensors, catalysis, or materials science.

Derivatization Strategies and Structure Activity Relationships Sar of 2 Methylsulfanyl N Phenylpropanamide

Modifications on the Phenyl Ring

The phenyl ring of the 2-phenylpropanamide (B1200545) moiety, often referred to as the "A-region" in SAR studies, is a critical determinant of biological activity. Research into analogues, particularly those targeting the Transient Receptor Potential Vanilloid 1 (TRPV1), has shown that substitutions on this ring significantly modulate potency. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamides, the addition of a fluorine atom at the 3-position of the phenyl ring was identified as a key modification for enhancing antagonist activity. nih.govresearchgate.net

Studies systematically evaluating the A-region have established the 2-(3-fluoro-4-methylsulfonylamino)phenyl propanamide structure as an optimal scaffold for achieving high binding affinity and potent antagonism at the TRPV1 receptor. nih.gov Further investigations into 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides revealed that derivatives bearing a phenyl C-region generally exhibited better antagonism than their pyridine (B92270) surrogates. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the phenyl ring in defining the interaction with the target protein.

Compound ClassKey Phenyl Ring SubstitutionsObserved Impact on Activity (TRPV1 Antagonism)Reference
2-(4-Methylsulfonylaminophenyl) propanamidesAddition of 3-fluoro groupEnhanced binding affinity and potent antagonism. nih.govresearchgate.net nih.govresearchgate.net
2-(3-Fluoro-4-methylsulfonamidophenyl) propanamidesComparison of phenyl C-region vs. pyridine surrogatesPhenyl C-region derivatives generally exhibited superior antagonism. nih.gov nih.gov

Alterations at the Methylsulfanyl Moiety

While the parent compound specified is 2-(Methylsulfanyl)-N-phenylpropanamide, a significant body of research has focused on analogues where the sulfur atom is in a higher oxidation state, such as a sulfone or as part of a sulfonamide group. In many biologically active analogues, this moiety is a p-(methanesulfonyl)phenyl or a 4-methylsulfonylaminophenyl group. nih.govnih.gov The sulfonamide and sulfone groups are potent hydrogen bond donors and acceptors, which can form crucial interactions within a receptor's binding pocket.

For example, the development of potent TRPV1 antagonists extensively features the 4-methylsulfonylamino group, where the NH and SO2 components are critical for forming hydrogen bonds that contribute to stereospecific potency. researchgate.net Similarly, studies on α-substituted p-(methanesulfonyl)phenylpropenamides have identified numerous compounds with marked anti-inflammatory activity, underscoring the importance of the methanesulfonyl group in this class of molecules. nih.gov The synthesis of N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide, while a different scaffold, provides structural data on the typical S-C bond lengths and the potential for the methylsulfanyl group to participate in intramolecular hydrogen bonding with nearby amide protons. nih.gov

Substitutions on the Propanamide Nitrogen and Alpha-Carbon

Modifications to the propanamide portion of the molecule, including the alpha-carbon and the amide nitrogen (often termed the "B-region" and "C-region," respectively), are pivotal for refining biological activity.

Alpha-Carbon: Substitutions at the alpha-carbon of the propanamide chain directly influence the compound's interaction with its biological target. SAR studies on TRPV1 antagonists compared the standard α-methyl amides with α,α'-disubstituted analogues. researchgate.net The introduction of a second methyl group (dimethyl) or the incorporation of a cyclopropyl (B3062369) group at the alpha-position was found to decrease receptor activity compared to the corresponding α-methyl propanamide compounds. researchgate.net This suggests that the space around the alpha-carbon is sterically constrained within the receptor's binding site and that a single methyl group provides an optimal hydrophobic interaction. researchgate.net

Compound SeriesModificationImpact on Activity (TRPV1 Antagonism)Reference
2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamide Analoguesα,α-dimethyl substitutionReduced binding affinity and antagonism compared to α-methyl. researchgate.net researchgate.net
α-cyclopropyl substitutionReduced binding affinity and antagonism compared to α-methyl. researchgate.net researchgate.net
N-Substituted AnaloguesDiphenylpropyl groupGood binding affinity and antagonism. nih.gov nih.gov
Diphenylpropenyl groupSeveral-fold enhanced potency compared to diphenylpropyl. nih.gov nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a profound role in the biological activity of this compound analogues. The chiral center at the alpha-carbon of the propanamide moiety means the compound can exist as (R) and (S) enantiomers, which often exhibit significantly different potencies.

In the case of propanamide-based TRPV1 antagonists, the activity is highly stereospecific. researchgate.net Studies have demonstrated a marked selectivity for the (S)-configuration. The (S)-isomer of one lead compound was approximately twofold more potent than the racemic mixture, whereas the corresponding (R)-isomer was 30- to 40-fold weaker. researchgate.net This dramatic difference in activity is attributed to the specific three-dimensional arrangement of substituents, which allows the more active (S)-enantiomer to engage in optimal interactions, such as hydrogen bonds and hydrophobic contacts, within the chiral binding pocket of the receptor. researchgate.net Similar stereoselective activity has been observed in other classes of bioactive molecules containing a phenylpropanamide core, such as selective androgen receptor modulators and opioid analgesics, where specific stereoisomers possess the highest affinity and desired pharmacological effect. nih.govnih.gov

CompoundStereoconfigurationRelative Potency (TRPV1 Antagonism)Reference
N-(4-t-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl) propanamideRacemateBaseline researchgate.net
(S)-isomer~2-fold more potent than racemate researchgate.net
(R)-isomer30- to 40-fold weaker than racemate researchgate.net

Development of Analogues for Specific Target Modulation

The derivatization of the this compound scaffold has been a fruitful strategy for developing analogues that selectively modulate specific biological targets. By systematically altering the A, B, and C-regions of the molecule, researchers have been able to optimize compounds for potency, selectivity, and desired pharmacological profiles.

The most prominent example is the development of potent and selective TRPV1 antagonists for the treatment of pain. nih.govnih.gov Through extensive SAR studies, compounds were identified that potently antagonize capsaicin-induced activation with nanomolar and even sub-nanomolar Ki values. nih.gov These efforts led to the discovery of analogues that not only have high affinity but also exhibit selectivity for TRPV1 over other receptors, which is a critical aspect of modern drug design. nih.gov

Beyond TRPV1, related propionamide (B166681) scaffolds have been successfully modified to create Selective Androgen Receptor Modulators (SARMs). nih.gov These compounds were designed to eliminate metabolic liabilities and resulted in nonsteroidal ligands that bind to the androgen receptor with high affinity and stereoselectivity, demonstrating anabolic activity. nih.govillinois.edu The underlying principle remains the same: targeted modifications of the core structure allow for the fine-tuning of interactions with a specific protein, enabling the development of analogues for a wide range of therapeutic applications. nih.gov

Computational Approaches to SAR (e.g., QSAR)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are integral to understanding the SAR of this compound analogues. These approaches provide valuable insights into the ligand-receptor interactions that govern biological activity and help rationalize experimentally observed SAR trends.

Molecular docking studies have been employed to predict the binding modes of these compounds within their target receptors. For TRPV1 antagonists, a homology model of the human receptor was used to dock the highly potent (S)-enantiomer. researchgate.netnih.gov These models identified crucial hydrogen bonds between the ligand's sulfonamide group and the receptor, providing a structural basis for the compound's high, stereospecific potency and guiding further design. researchgate.netnih.gov

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmedcraveonline.comwu.ac.th For various classes of molecules, QSAR models are developed using descriptors that quantify topological, electronic, or steric properties. nih.govresearchgate.net Methods like Multiple Linear Regression (MLR) and k-Nearest Neighbor (k-NN) analysis are used to build predictive models. nih.govresearchgate.net These models can then be used to forecast the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the discovery of new lead compounds. mdpi.commdpi.com

Biological Activities and Mechanisms of Action of 2 Methylsulfanyl N Phenylpropanamide Derivatives

Antimicrobial Activity

The search for novel antimicrobial agents is driven by the global challenge of antibiotic resistance. Derivatives incorporating methylsulfanyl or related methylsulfonyl moieties have demonstrated notable antibacterial and anti-biofilm capabilities.

Studies on various derivatives have revealed significant bactericidal effects against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 2-methylsulfanyl- nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives were evaluated for their antibacterial activity. nih.gov Several of these compounds exhibited a broad spectrum of activity, showing potent inhibition against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml. nih.gov

Similarly, research into N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole (B1198619) and sulfonamide groups, has shown potent activity. nih.gov One derivative with an isopropyl substitution displayed a low MIC of 3.9 μg mL−1 against S. aureus and Achromobacter xylosoxidans. nih.gov Further studies on 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives also identified compounds with high antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), E. coli, Klebsiella pneumoniae, and P. aeruginosa. nih.gov

Table 1: Bactericidal Activity of Methylsulfanyl and Methylsulfonyl Derivatives

Compound ClassBacterial StrainActivity (MIC)Reference
Methylsulfanyl-triazoloquinazolinesS. aureus, B. subtilis, P. aeruginosa, E. coli6.25 - 12.50 µg/ml nih.gov
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivativeS. aureus, A. xylosoxidans3.9 µg/mL nih.gov
2-(4-methylsulfonylphenyl) indole derivative (Compound 7g)MRSA, E. coli, K. pneumoniae, P. aeruginosaSignificant growth inhibition (85.76% to 97.76%) nih.gov

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS), which confers resistance to conventional antibiotics and host immune responses. nih.gov A key strategy to combat biofilm-mediated infections is to inhibit their formation. nih.govnih.gov This can be achieved by targeting various mechanisms, including the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates biofilm development. nih.gov

One of the primary QS systems in Gram-negative bacteria relies on N-acyl homoserine lactone (AHL) signaling molecules. nih.gov Inhibiting this system can make bacterial pathogens more susceptible to antibiotics and host defenses. nih.gov This can be accomplished by blocking AHL biosynthesis, degrading the AHL signal molecules with enzymes like AHL lactonases or acylases, or interfering with the signal receptor. nih.govnih.gov Another critical target is the EPS matrix itself. Molecules that inhibit EPS synthesis or enzymes that degrade its components, such as glycoside hydrolases, can disrupt the biofilm's integrity and prevent its formation or disperse established biofilms. mdpi.com

Anti-inflammatory Effects

Inflammation is a critical biological response, but chronic inflammation is associated with numerous diseases. nih.govmdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) are primary treatments that function by inhibiting cyclooxygenase (COX) enzymes. nih.gov Derivatives related to 2-(Methylsulfanyl)-N-phenylpropanamide have been explored as selective inhibitors of COX-2, an isoform of the enzyme induced during inflammation. nih.gov

The therapeutic benefit of NSAIDs is derived from the inhibition of COX-2, while common side effects like gastrointestinal ulcers are linked to the inhibition of the constitutively expressed COX-1 isoform. nih.gov Therefore, developing selective COX-2 inhibitors is a major goal in medicinal chemistry. nih.govnih.gov The selectivity of many inhibitors is attributed to a pharmacophore, such as a methanesulfonyl (SO2Me) or sulfonamide group, which can bind to a secondary pocket present in the active site of COX-2 but not COX-1. nih.govresearchgate.net

A study on a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines demonstrated potent and selective COX-2 inhibition. nih.gov One compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited a very high potency (IC50 = 0.07 µM) and a selectivity index (SI) of 508.6. nih.gov Similarly, new inhibitors designed by linking 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to existing NSAIDs also showed high COX-2 selectivity, with some compounds surpassing the selectivity of the reference drug celecoxib. mdpi.com

Table 2: In Vitro COX-2 Inhibition and Selectivity of Related Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)35.60.07508.6 nih.gov
Celecoxib (Reference)14.70.05294 mdpi.com
Compound 6b (Triazole-benzenesulfonamide derivative)13.160.04329 mdpi.com
Compound 6j (Triazole-benzenesulfonamide derivative)12.480.04312 mdpi.com

Anticancer Potential

The development of novel anticancer agents with improved efficacy and selectivity remains a high priority in medical research. nih.gov Various heterocyclic compounds containing sulfur, such as those structurally related to this compound, have been synthesized and evaluated for their antiproliferative activities.

For example, a series of N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides exhibited promising anticancer activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with some derivatives showing IC50 values in the low micromolar range (1.9–7.52 μg/mL). nih.gov Other research on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives also identified compounds with potent activity against cancer cells, with IC50 values below 10 µg/mL. mdpi.com The anticancer effects of these compounds are often linked to their ability to induce apoptosis and interfere with key cellular processes, such as kinase activity. mdpi.com

Table 3: Anticancer Activity of Structurally Related Derivatives

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamidesHCT-116 (Colon)1.9–7.52 µg/mL nih.gov
N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamidesMCF-7 (Breast)2.3–6.62 µg/mL nih.gov
Benzenesulfonylguanidine derivative (Compound 30)HCT-116 (Colon)8 µM mdpi.com
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (e.g., 16c, 16d)Various< 10 µg/mL mdpi.com

Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate cell cycle progression, and their dysregulation is a hallmark of many cancers. mdpi.commdpi.com This makes CDKs, particularly CDK2, attractive targets for anticancer drug development. mdpi.comnih.gov CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase of the cell cycle. mdpi.com Inhibition of CDK2 can thus lead to cell cycle arrest and prevent cancer cell proliferation. researchgate.netnih.gov

Research into small molecule inhibitors has identified compounds capable of potently and selectively targeting CDK2. A study on imidazole-4-N-acetamide derivatives found that several compounds could inhibit CDK2/cyclin E activity with IC50 values in the submicromolar range. mdpi.com For instance, one of the most potent compounds in the series inhibited CDK2/cyclin E with an IC50 of 0.08 µM. mdpi.com This highlights the potential of developing derivatives of core scaffolds to specifically target kinases involved in cancer progression.

Table 4: Inhibition of CDK2 by Imidazole-4-N-acetamide Derivatives

CompoundTarget KinaseActivity (IC₅₀ in µM)Reference
Compound 1CDK2/cyclin E0.13 mdpi.com
Compound 2CDK2/cyclin E0.08 mdpi.com
Compound 3CDK2/cyclin E0.22 mdpi.com
Compound 4CDK2/cyclin E0.10 mdpi.com

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a primary strategy for cancer therapy. nih.gov Several classes of molecules containing the N-phenyl amide moiety have been identified as potent inducers of apoptosis in various cancer cell lines. nih.gov

Research into substituted N-phenyl nicotinamides, for instance, has identified them as a significant class of apoptosis inducers. nih.gov A high-throughput screening assay based on caspase activation led to the discovery of these compounds. Through structure-activity relationship (SAR) studies, derivatives were optimized to achieve potent activity in breast cancer cells. nih.gov For example, compound 10 (6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide) showed an EC50 of 0.082 µM in a caspase activation assay. nih.gov Further studies with related analogues demonstrated that these compounds can arrest the cell cycle in the G2/M phase, which subsequently leads to apoptosis. nih.gov

Similarly, a series of indole-aryl amide derivatives were synthesized and evaluated for their anticancer potential. One compound, in particular, demonstrated noteworthy selectivity for malignant colon cells (HT29) while not affecting healthy intestinal cells. This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis. unibo.it

Compound ClassSpecific DerivativeCancer Cell LineObserved EffectPotency (Value)
N-phenyl nicotinamides6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamideT47D (Breast)Caspase ActivationEC50: 0.082 µM nih.gov
N-phenyl nicotinamides6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamideT47D (Breast)G2/M Phase Arrest & ApoptosisMore potent than parent compound nih.gov
Indole-aryl amidesCompound 5 (Specific structure proprietary)HT29 (Colon)G1 Phase Arrest & ApoptosisSelective activity reported unibo.it

Antifungal Activity

Fungal infections pose a significant threat to global health, exacerbated by the rise of drug-resistant strains. nih.gov A critical target in the development of new antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.gov

The azole class of antifungal drugs functions by inhibiting CYP51. nih.gov These drugs contain a nitrogen-based heterocyclic ring (imidazole or triazole) that coordinates to the heme iron atom in the active site of the CYP51 enzyme, preventing the natural substrate (lanosterol) from binding and being metabolized. nih.gov This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth. nih.gov

While specific studies on this compound derivatives as CYP51 inhibitors are not prominent, the development of novel antifungal agents often involves attaching various heterocyclic scaffolds, similar to azoles, to a core structure to achieve potent inhibition of this enzyme. nih.govdoaj.org The design of new structural classes of CYP51 inhibitors is a promising strategy to overcome the resistance issues associated with existing azole drugs. doaj.org

Neurological Target Modulation (e.g., NMDA receptor ligands)

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. wikipedia.org Dysfunction of the NMDA receptor is implicated in numerous neurological and psychiatric disorders. nih.gov As such, molecules that can modulate its activity are of significant therapeutic interest. nih.gov

NMDA receptors are complex proteins that require the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to become activated. wikipedia.org Their function is also voltage-dependent, with magnesium ions blocking the channel at resting membrane potentials. wikipedia.org A wide range of compounds, from small molecules to peptides, can act as ligands, binding to different sites on the receptor to either activate (agonists), block (antagonists), or otherwise modulate its function. nih.govnih.gov While research specifically identifying this compound derivatives as NMDA receptor ligands is limited, the broader propanamide scaffold is present in compounds explored for various biological activities, including those affecting the central nervous system. evitachem.com

Other Investigated Biological Activities (e.g., Antitubercular)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. nih.gov The N-phenyl amide structural unit is featured in several classes of compounds that have been investigated for their activity against this pathogen.

One such class is the N-phenylindole derivatives, which were developed through a structure-guided approach to target polyketide synthase 13 (Pks13), an enzyme essential for the survival of M. tuberculosis. mdpi.com Structure-activity relationship studies led to the discovery of highly potent compounds against the Mtb H37Rv strain, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. mdpi.com Acetamides and benzoxazoles are other structural classes containing related amide functionalities that have shown promise as antitubercular agents. nih.govbenthamscience.com

Compound ClassSpecific DerivativeTarget OrganismActivity (MIC)
N-phenylindolesCompound 45Mtb H37Rv0.0625 µg/mL mdpi.com
N-phenylindolesCompound 58Mtb H37Rv0.125 µg/mL mdpi.com
5-Arylaminouracils1,3-di-(4'-hydroxy-2'-cyclopenten-1'-yl)-5-(4″-butyloxyphenylamino)uracilMtb MS-115 (MDR)5 µg/mL nih.gov

Molecular Interaction Studies (e.g., Ligand-Target Binding)

Understanding how a potential drug molecule (ligand) interacts with its biological target at an atomic level is fundamental to modern drug discovery. Computational techniques, particularly molecular docking, are invaluable tools for this purpose.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com It helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score. mdpi.comnih.gov This information is crucial for explaining observed biological activity and for designing new, more potent molecules.

The N-phenylpropanamide scaffold has been shown to be effective in forming favorable interactions within the binding pockets of various enzymes. In one study, a series of biheterocyclic propanamides were evaluated as α-glucosidase inhibitors for potential antidiabetic applications. Molecular docking studies revealed that the most active compound fit well into the enzyme's binding pocket, and its activity was attributed in part to the presence of the N-phenylpropanamide group, which contributed to its strong binding affinity. acs.org Similarly, docking studies have been employed to explore the interactions of phenylpropanoid derivatives with targets like the Hepatitis B virus core protein and mushroom tyrosinase, corroborating experimental findings. nih.govnih.gov

Compound ClassSpecific DerivativeProtein TargetDocking Score (kcal/mol)
Biheterocyclic PropanamideCompound 8lα-glucosidase-9.70 acs.org
Biheterocyclic PropanamideCompound 8sα-glucosidase-9.90 acs.org
Phenylpropanoid DerivativeSAM30Mushroom Tyrosinase-8.117 nih.gov
Phenylpropanoid DerivativeSE78Mushroom Tyrosinase-6.151 nih.gov

Binding Energetics and Hotspot Identification

The interaction between this compound derivatives and their target proteins is a complex process governed by a variety of non-covalent interactions. Understanding the binding energetics and identifying key "hotspots" in the binding site are crucial for the rational design of more potent and selective inhibitors. Computational methods, such as molecular dynamics (MD) simulations and free energy calculations, are invaluable tools in this endeavor.

One study focused on the binding of 2-(methylthio)-N-phenylpropanamide to the tenth PDZ domain of the multi-PDZ domain protein 1 (MUPP1), a target implicated in the proliferation of human papillomavirus (HPV). By employing computational alanine (B10760859) scanning, researchers were able to dissect the energetic contributions of individual amino acid residues at the protein-ligand interface. This technique involves computationally mutating each residue to alanine and calculating the resulting change in binding free energy (ΔΔGbind). A significant positive ΔΔGbind value upon mutation indicates that the original residue plays a critical role in the binding interaction.

The results of this analysis revealed several key residues that form a binding hotspot for 2-(methylthio)-N-phenylpropanamide. These residues and their corresponding energetic contributions are detailed in the table below.

Table 1: Key Amino Acid Residues and their Energetic Contributions to the Binding of 2-(methylthio)-N-phenylpropanamide to MUPP1 PDZ10

ResidueΔΔGbind (kcal/mol)
Ile8411.8 ± 0.2
Leu8431.2 ± 0.1
Val8472.5 ± 0.2
Ile8493.1 ± 0.3
Gln8801.5 ± 0.1
Leu8842.1 ± 0.2

The data clearly indicates that Ile849 is the most critical residue for the binding of 2-(methylthio)-N-phenylpropanamide, contributing 3.1 ± 0.3 kcal/mol to the binding energy. Other significant contributions come from Val847, Leu884, and Ile841. These residues collectively form a hydrophobic pocket that accommodates the phenyl and methylsulfanyl groups of the ligand. The interactions are predominantly van der Waals forces, highlighting the importance of shape complementarity between the ligand and the binding site.

Further analysis of the binding mode revealed that the N-phenylpropanamide core of the molecule is responsible for the majority of these crucial interactions. The identification of this binding hotspot provides a roadmap for future drug design efforts. For instance, modifications to the ligand that enhance its interactions with these key residues could lead to compounds with improved affinity and selectivity for the MUPP1 PDZ10 domain.

Potential Applications of 2 Methylsulfanyl N Phenylpropanamide in Advanced Materials and Chemical Technologies

Role in Organic Synthesis as a Building Block

In the realm of organic synthesis, the structural framework of 2-(Methylsulfanyl)-N-phenylpropanamide serves as a valuable building block for the construction of more complex chemical entities, particularly heterocyclic compounds. The presence of the reactive methylsulfanyl group and the phenylpropanamide moiety allows for a variety of chemical transformations.

Research has demonstrated that related structures, such as 2-[(methylsulfanyl)(phenylamino)methylidene]-1,3-diphenylpropane-1,3-dione, can be utilized as starting materials for the synthesis of novel heterocyclic compounds. minosegibutor.hu This precursor, sharing the key methylsulfanyl and phenylamino (B1219803) functionalities, undergoes reactions with various reagents to form pyrazole, pyrimidine, and other heterocyclic systems. minosegibutor.hu For instance, the reaction of this building block with hydrazine (B178648) derivatives leads to the formation of (phenylamino)-1H-pyrazole derivatives. minosegibutor.hu

Similarly, the synthesis of 2-methylsulfanyl-1H-imidazoles has been achieved from α-aminoketone hydrochlorides, which are then alkylated with methyl iodide to introduce the methylsulfanyl group. nih.gov This highlights the utility of the methylsulfanyl moiety in the construction of imidazole-based structures, which are of interest in medicinal chemistry. The versatility of these building blocks is further exemplified by their reactions with various electrophiles and nucleophiles to create a diverse library of compounds.

The synthetic utility of these building blocks is summarized in the table below, showcasing the types of heterocyclic systems that can be accessed.

Precursor Building BlockReactantResulting Heterocyclic System
2-[(methylsulfanyl)(phenylamino)methylidene]-1,3-diphenylpropane-1,3-dioneHydrazine derivatives(Phenylamino)-1H-pyrazole derivatives
2-[(methylsulfanyl)(phenylamino)methylidene]-1,3-diphenylpropane-1,3-dioneHeterocyclic amines (e.g., aminopyrazole)Pyrazolo[1,5-a]pyrimidine derivatives
α-Aminoketone hydrochlorides (leading to 2-thiones)Methyl iodide2-Methylsulfanyl-1H-imidazoles

Non-linear Optical Materials Development

The development of materials with non-linear optical (NLO) properties is crucial for applications in photonics, telecommunications, and optical computing. rochester.edujhuapl.edusamaterials.com Organic molecules with specific structural features can exhibit significant NLO responses. Derivatives of the N-phenylpropanamide scaffold have been investigated for their potential in this area.

A study focusing on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide has provided valuable insights into their NLO properties. researchgate.netnih.gov Through a combination of experimental synthesis and density functional theory (DFT) calculations, researchers have evaluated the linear polarizability and hyperpolarizabilities of these compounds. researchgate.netnih.gov

The investigation revealed that certain derivatives exhibit significant NLO characteristics. For instance, one of the synthesized compounds demonstrated notable linear polarizability and first and second hyperpolarizabilities, indicating its potential for applications in NLO materials. researchgate.netnih.gov The electronic properties, such as the HOMO-LUMO energy gap, were also analyzed to understand the structure-property relationships that govern the NLO response. nih.gov These findings suggest that the N-phenylpropanamide framework, when appropriately functionalized, can be a promising platform for the design of new organic NLO materials.

The table below presents the calculated NLO properties for a representative derivative from the study.

CompoundLinear Polarizability (α) (x 10⁻²³ esu)First Hyperpolarizability (β) (x 10⁻³⁰ esu)Second Hyperpolarizability (γ) (x 10⁻³⁵ esu)
N-(phenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide derivative (7c)4.1956.3174.314

Ligands for Biomolecular Targets (e.g., Translocator Protein (18 kDa) ligands for PET imaging)

The translocator protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane, is a significant biomarker for neuroinflammation and is implicated in various neurological disorders. nih.gov Consequently, the development of high-affinity ligands for TSPO is of great interest for diagnostic imaging techniques like Positron Emission Tomography (PET). rti.orgradiologykey.comnih.govmdpi.com The N-phenylpropanamide scaffold has been identified as a key pharmacophore in the design of potent TSPO ligands.

Structure-activity relationship (SAR) studies of various classes of TSPO ligands have shed light on the importance of the N-phenylpropanamide moiety for binding affinity. mdpi.com Research on dipeptide TSPO ligands has shown that an N-terminal phenylpropionyl group, which is structurally analogous to this compound, is crucial for anxiolytic activity mediated by TSPO. mdpi.com The phenyl ring and the propanamide linkage are key interaction points within the TSPO binding pocket. mdpi.com

While direct studies on this compound as a TSPO ligand are not extensively reported, the established importance of the N-phenylpropanamide core in other potent TSPO ligands suggests that derivatives of this compound could be promising candidates for the development of novel PET imaging agents for neuroinflammation. The introduction of a methylsulfanyl group could potentially modulate the lipophilicity and binding affinity of the ligand, which are critical parameters for successful PET radioligands.

The table below summarizes the key structural features of N-phenylpropanamide-related TSPO ligands and their significance.

Structural FeatureSignificance in TSPO Binding
Phenyl RingEssential for hydrophobic interactions within the TSPO binding pocket.
Propanamide LinkageProvides the correct spatial orientation and potential for hydrogen bonding.
N-substitutionCan be modified to attach radiolabels (e.g., ¹¹C or ¹⁸F) for PET imaging.
α-substitution (e.g., methylsulfanyl)Can influence lipophilicity, metabolic stability, and binding affinity.

Development of Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The development of selective and sensitive chemosensors is a vibrant area of research with applications in environmental monitoring, industrial process control, and biomedical diagnostics. The thioether group, a key feature of this compound, is known to interact with various metal ions and other analytes, making it a potential recognition site in chemosensor design. koreascience.krmdpi.com

Thioether-containing compounds have been successfully employed as fluorescent chemosensors for the detection of palladium ions. koreascience.kr The interaction between the thioether sulfur atom and the metal ion can lead to a change in the fluorescence properties of the molecule, allowing for sensitive detection. koreascience.kr The design of such chemosensors often involves coupling the thioether-containing recognition unit to a fluorophore.

Furthermore, thiophene-based chemosensors, which also contain a sulfur atom within a heterocyclic ring, have been extensively studied for the detection of a wide range of cations and anions. nih.govnih.govuzh.ch The polarizability of the sulfur atom plays a crucial role in the binding of analytes. nih.gov Given these precedents, this compound could serve as a foundational structure for the development of new chemosensors. The N-phenylpropanamide portion could be modified to incorporate a signaling unit (e.g., a fluorophore or chromophore), while the methylsulfanyl group would act as the analyte recognition site.

The potential components of a chemosensor based on the this compound scaffold are outlined below.

ComponentFunction in Chemosensor
Recognition Unit
Methylsulfanyl groupBinds to the target analyte (e.g., metal ions) through the sulfur atom.
Signaling Unit
(To be incorporated)Reports the binding event through a change in an optical or electrochemical signal.
Structural Scaffold
N-phenylpropanamideProvides a stable framework and allows for synthetic modification.

Future Research Directions

Exploration of Novel Synthetic Pathways

The advancement of synthetic organic chemistry offers a powerful toolkit for the efficient and elegant construction of complex molecules. For 2-(Methylsulfanyl)-N-phenylpropanamide, future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also stereoselective and environmentally benign.

Current synthetic approaches to analogous N-phenylpropanamides often involve the coupling of a carboxylic acid derivative with an aniline (B41778). Future explorations could focus on:

Asymmetric Synthesis : Given the presence of a stereocenter at the alpha-position to the carbonyl group, the development of enantioselective synthetic routes is paramount. This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric transformations to afford enantiomerically pure forms of the compound. The biological activity of chiral molecules is often stereospecific, making access to single enantiomers crucial for pharmacological studies.

Green Chemistry Approaches : The exploration of more sustainable synthetic methods should be a key consideration. This could include the use of greener solvents, catalyst systems that can be recycled, and processes that minimize waste generation. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields in the synthesis of some amide derivatives.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Areas for Investigation
Asymmetric CatalysisHigh enantioselectivity, catalytic nature reduces waste.Screening of chiral ligands and catalysts.
Chiral Pool SynthesisStarting from readily available chiral precursors.Identification of suitable chiral starting materials.
Flow ChemistryImproved safety, scalability, and reaction control.Optimization of reactor design and reaction conditions.
BiocatalysisHigh selectivity, mild reaction conditions.Identification of suitable enzymes.

Deeper Mechanistic Insights through Advanced Spectroscopic Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to elucidating its mechanism of action at the molecular level. Advanced spectroscopic techniques can provide invaluable insights in this regard.

Future research should leverage a combination of the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond routine structural confirmation using ¹H and ¹³C NMR, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the preferred conformation of the molecule in solution. Furthermore, NMR can be used to study the binding of the compound to its biological target, providing information on the binding interface and any conformational changes that occur upon binding.

X-ray Crystallography : Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. Obtaining a crystal structure of this compound would provide definitive information about its bond lengths, bond angles, and intermolecular interactions, which can be used to validate computational models and inform the design of new derivatives.

Mass Spectrometry (MS) : High-resolution mass spectrometry is essential for confirming the molecular formula of the compound and its derivatives. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can aid in its identification in complex biological matrices. Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be employed to probe changes in protein conformation upon ligand binding.

Expansion of Computational Modeling for Predictive Research

In silico methods have become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, a multi-faceted computational approach should be pursued.

Key areas for computational investigation include:

Molecular Docking : In the absence of a known biological target, virtual screening of this compound against a library of protein structures can help to identify potential targets. Once a target is identified, molecular docking can be used to predict the binding mode of the compound and to guide the design of derivatives with improved affinity.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the compound and its interaction with its biological target over time. This can help to understand the stability of the ligand-protein complex and to identify key interactions that contribute to binding.

Quantum Mechanics (QM) Calculations : QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information can be used to understand its reactivity and to develop quantitative structure-activity relationship (QSAR) models.

ADMET Prediction : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates. In silico models can be used to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for off-target toxicity.

Design of Next-Generation Derivatives with Enhanced Selectivity

The development of derivatives with improved potency and selectivity is a cornerstone of medicinal chemistry. The scaffold of this compound offers multiple avenues for structural modification.

Future synthetic efforts should focus on a systematic exploration of the chemical space around this core structure, as outlined in Table 2.

Region of Modification Rationale Potential Substituents
Phenyl RingTo probe interactions with hydrophobic pockets and introduce polar contacts.Halogens, alkyl, alkoxy, nitro, cyano, trifluoromethyl groups.
Propanamide BackboneTo alter conformational flexibility and hydrogen bonding capacity.Alkyl substitution at the α- and β-positions, replacement of the amide bond with bioisosteres.
Methylsulfanyl GroupTo modulate steric and electronic properties.Oxidation to sulfoxide (B87167) or sulfone, replacement with other alkylthio or arylthio groups.
N-Phenyl LinkageTo explore alternative aromatic systems and their impact on binding.Replacement with other aryl or heteroaryl rings.

The synthesized derivatives should be evaluated in relevant biological assays to establish a comprehensive structure-activity relationship (SAR). This will provide a roadmap for the rational design of next-generation compounds with optimized pharmacological profiles.

Investigation of Broader Biological Target Landscape

While the specific biological targets of this compound are yet to be fully elucidated, the structural motifs present in the molecule suggest several potential areas for investigation. The N-phenylpropanamide core is found in a number of biologically active compounds, including certain opioid receptor modulators and ion channel blockers. The presence of a thioether linkage also opens up possibilities for interactions with a variety of biological targets.

A comprehensive screening strategy should be implemented to explore the full biological potential of this compound. This should include:

Phenotypic Screening : Initial screening in cell-based assays representing a variety of disease areas (e.g., oncology, neuroscience, infectious diseases) can help to identify potential therapeutic applications without a preconceived target bias.

Target-Based Screening : Based on structural similarity to known bioactive molecules, this compound and its derivatives should be screened against specific targets of interest. For example, given the prevalence of the N-phenylpropanamide scaffold in analgesics, screening against opioid and other pain-related receptors would be a logical starting point.

Chemoproteomics : Advanced chemical biology techniques, such as activity-based protein profiling (ABPP), can be used to identify the direct protein targets of the compound in a cellular context.

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H···O=S bonds) with a resolution limit ≤0.8 Å .
  • Solid-state NMR : ¹H-¹³C CP/MAS NMR correlates hydrogen-bond donors with acceptor atoms .
  • IR spectroscopy : Compare solution vs. solid-state spectra; shifts in N–H stretching (3300–3400 cm⁻¹) indicate H-bonding in crystals .

What are the key considerations for designing kinetic studies on methylsulfanyl group reactivity?

Advanced Research Question

  • Substrate scope : Test reactions with varying nucleophiles (e.g., amines vs. thiols) to establish rate constants (k) .
  • Isotopic labeling : Use deuterated solvents (D₂O) to probe solvent effects on transition states .
  • Arrhenius analysis : Measure rate-temperature dependence to calculate activation energy (Eₐ) and infer mechanism (e.g., SN1 vs. SN2) .

How can researchers mitigate safety risks during handling of this compound?

Basic Research Question

  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation (H335 hazard) .
  • PPE : Nitrile gloves and safety goggles compliant with ANSI Z87.1 standards .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.